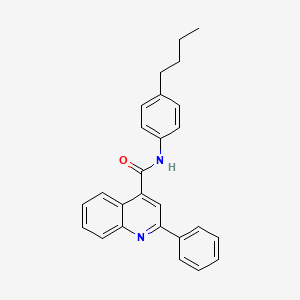![molecular formula C8H9N7 B15003503 3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15003503.png)
3-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE is a complex organic compound with significant potential in various scientific fields. This compound features a pyridine ring, a triazole ring, and a hydrazine linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE typically involves the condensation of pyridine-4-carbaldehyde with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong bases or nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YL]-4H-1,2,4-TRIAZOL-4-AMINE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyridine and triazole derivatives, such as:
4-[(E)-[(2E)-2-[(PYRIDIN-4-YL)METHYLIDENE]HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE: This compound shares a similar structure but with different functional groups, leading to variations in reactivity and applications.
PYRAZOLO[1,5-A]PYRIDIN-3-YL PYRIDAZIN-3-ONES: These compounds also feature pyridine and triazole rings but differ in their specific arrangements and substituents, resulting in unique chemical properties and uses.
Properties
Molecular Formula |
C8H9N7 |
|---|---|
Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-N-[(E)-pyridin-4-ylmethylideneamino]-1,2,4-triazole-3,4-diamine |
InChI |
InChI=1S/C8H9N7/c9-15-6-12-14-8(15)13-11-5-7-1-3-10-4-2-7/h1-6H,9H2,(H,13,14)/b11-5+ |
InChI Key |
GPDFWQQVZCQWCL-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=NN=CN2N |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=NN=CN2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Diethylamino)ethyl 4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}benzoate](/img/structure/B15003420.png)
![7-[3-methoxy-4-(2-phenylethoxy)phenyl]-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B15003421.png)
![N-{2-[({3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-5-yl}carbonyl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B15003427.png)
![5-(4-methoxyphenyl)-1,3-dimethyl-6-(quinolin-3-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15003440.png)

![1-[2-(4-chlorophenyl)ethyl]-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine](/img/structure/B15003462.png)
![3-[(2E)-2-{4-[(4-bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B15003468.png)
![5-Chloro-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B15003487.png)
![ethyl 3-{[({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B15003493.png)
![methyl 4-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methyl-5-oxo-1-(propan-2-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15003494.png)
![1-[2-(4-chlorophenyl)ethyl]-3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15003498.png)

![1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-](/img/structure/B15003511.png)
![methyl 5-amino-6-cyano-2-methyl-7-(4-methylphenyl)-7H-thieno[3,2-b]pyran-3-carboxylate](/img/structure/B15003517.png)
